6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid
Overview
Description
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H4FN3O2. This compound is characterized by the presence of a benzotriazole ring substituted with a fluorine atom at the 6th position and a carboxylic acid group at the 4th position.
Mechanism of Action
Mode of Action
Benzotriazole derivatives have been known to interact with various biological targets, leading to a range of potential effects . The fluoro group in the compound could potentially enhance its reactivity, but the specifics of these interactions require further investigation .
Biochemical Pathways
Benzotriazole derivatives have been implicated in a variety of biochemical processes, but the specific pathways affected by this compound remain to be elucidated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoro-1H-benzotriazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzotriazole ring, particularly at positions ortho or para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1H-1,2,3-benzotriazole-4-carboxylic acid: Lacks the fluorine substitution, resulting in different chemical and biological properties.
6-chloro-1H-1,2,3-benzotriazole-4-carboxylic acid: Substitutes chlorine for fluorine, affecting reactivity and interactions.
6-bromo-1H-1,2,3-benzotriazole-4-carboxylic acid: Similar to the chloro derivative but with bromine, leading to distinct properties.
Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics make it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVJZFOXUBOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798688-36-4 | |
Record name | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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